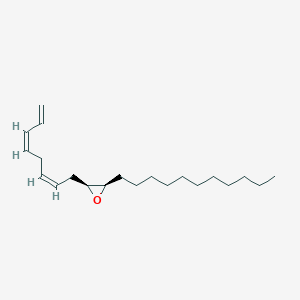
(2S,3R)-2-((2Z,5Z)-Octa-2,5,7-trien-1-yl)-3-undecyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-2-((2Z,5Z)-Octa-2,5,7-trien-1-yl)-3-undecyloxirane: is a complex organic compound characterized by its unique structural features, including an oxirane ring and multiple conjugated double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-2-((2Z,5Z)-Octa-2,5,7-trien-1-yl)-3-undecyloxirane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the octa-2,5,7-trien-1-yl precursor and the undecyl precursor.
Formation of the Oxirane Ring: The key step involves the formation of the oxirane ring through an epoxidation reaction. This can be achieved using reagents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to ensure the desired stereochemistry.
Coupling Reaction: The final step involves coupling the octa-2,5,7-trien-1-yl precursor with the undecyl precursor to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale epoxidation processes using optimized reaction conditions to maximize yield and purity. Catalysts and continuous flow reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the oxirane ring or the double bonds, resulting in the formation of alcohols or alkanes.
Substitution: The oxirane ring is susceptible to nucleophilic substitution reactions, where nucleophiles such as amines or thiols can open the ring to form various derivatives.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products:
Epoxides and Diols: From oxidation reactions
Alcohols and Alkanes: From reduction reactions
Various Derivatives: From substitution reactions
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand or catalyst in various organic reactions.
Biology and Medicine:
Drug Development:
Biological Probes: Used in the study of biological systems and pathways.
Industry:
Materials Science: Applications in the development of novel materials with specific properties.
Polymer Chemistry: Used in the synthesis of polymers with unique characteristics.
Mechanism of Action
The mechanism of action of (2S,3R)-2-((2Z,5Z)-Octa-2,5,7-trien-1-yl)-3-undecyloxirane involves its interaction with molecular targets through its oxirane ring and conjugated double bonds. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological molecules. The conjugated double bonds can participate in electron transfer reactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
- (2S,3R)-2-((2Z,5Z)-Octa-2,5-dien-1-yl)-3-undecyloxirane
- (2S,3R)-2-((2Z,5Z)-Octa-2,5,7-trien-1-yl)-3-decyloxirane
Uniqueness:
- Structural Features: The presence of multiple conjugated double bonds and the specific stereochemistry of the oxirane ring make (2S,3R)-2-((2Z,5Z)-Octa-2,5,7-trien-1-yl)-3-undecyloxirane unique compared to its analogs.
- Reactivity: The compound’s reactivity in various chemical reactions, such as oxidation and substitution, distinguishes it from similar compounds.
Properties
Molecular Formula |
C21H36O |
|---|---|
Molecular Weight |
304.5 g/mol |
IUPAC Name |
(2S,3R)-2-[(2Z,5Z)-octa-2,5,7-trienyl]-3-undecyloxirane |
InChI |
InChI=1S/C21H36O/c1-3-5-7-9-11-12-13-15-17-19-21-20(22-21)18-16-14-10-8-6-4-2/h4,6,8,14,16,20-21H,2-3,5,7,9-13,15,17-19H2,1H3/b8-6-,16-14-/t20-,21+/m0/s1 |
InChI Key |
MNOQVNSRLYAHLG-AEULXZPHSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@@H]1[C@@H](O1)C/C=C\C/C=C\C=C |
Canonical SMILES |
CCCCCCCCCCCC1C(O1)CC=CCC=CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Chloro-2-[4-[ethyl(2-hydroxyethyl)amino]phenyl]-1-methylbenz[cd]indolium lactate](/img/structure/B15216752.png)
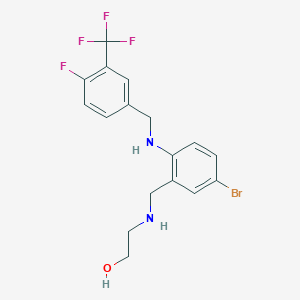
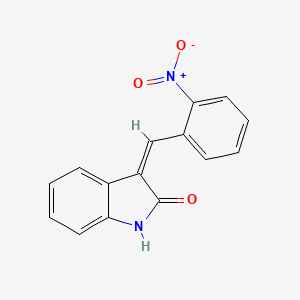
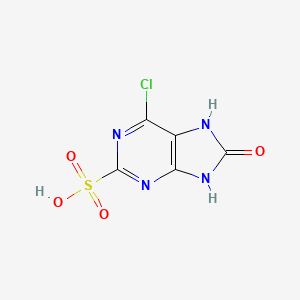
![6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine](/img/structure/B15216792.png)
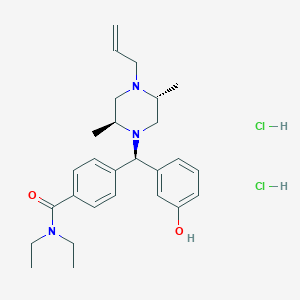
![6-Hydroxy-5-methylpyrrolo[2,1-f][1,2,4]triazine-4-carboxylic acid](/img/structure/B15216807.png)
![tert-Butyl 2-chloro-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazine-6-carboxylate](/img/structure/B15216820.png)
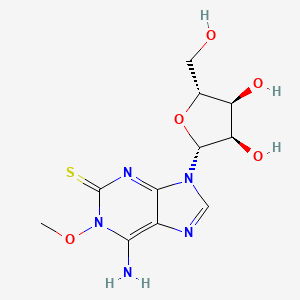
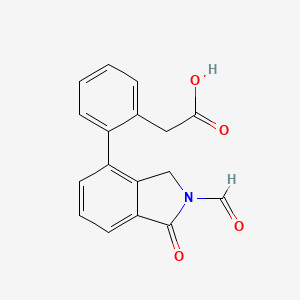

![tert-Butyl 3a-phenylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B15216853.png)
![Azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B15216857.png)
